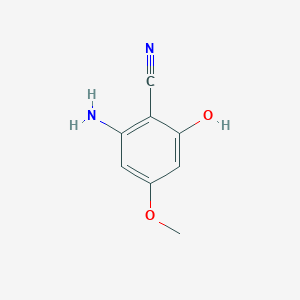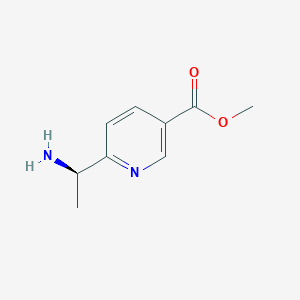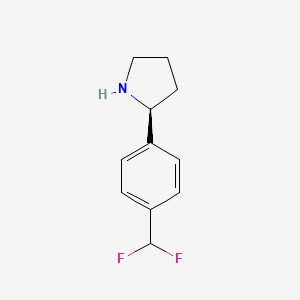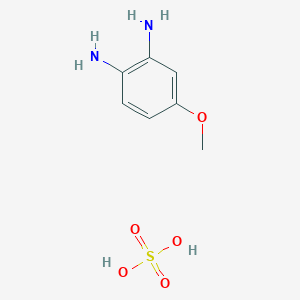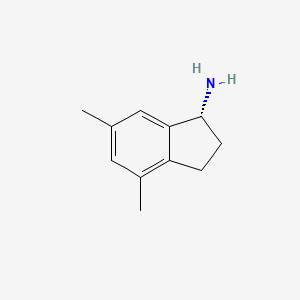
(R)-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a bicyclic indane framework. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 4,6-dimethylindanone.
Reduction: The ketone group in 4,6-dimethylindanone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the amine via reductive amination. This step involves the reaction of the alcohol with an amine source (e.g., ammonia or an amine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of ®-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of chiral catalysts to ensure the production of the desired enantiomer.
化学反应分析
Types of Reactions
Oxidation: ®-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted indane derivatives.
科学研究应用
Chemistry
®-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery.
Medicine
The compound’s potential pharmacological activities are of interest in the development of new therapeutic agents. It is investigated for its potential effects on the central nervous system and other biological pathways.
Industry
In the industrial sector, ®-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine is used in the production of specialty chemicals and materials. Its role as an intermediate makes it valuable in the synthesis of various high-value products.
作用机制
The mechanism of action of ®-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to changes in biological pathways, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
4,6-Dimethylindanone: The precursor in the synthesis of ®-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine.
4,6-Dimethylindane: A structurally similar compound lacking the amine group.
2,3-Dihydro-1H-inden-1-amine: A similar compound without the methyl groups at positions 4 and 6.
Uniqueness
®-4,6-Dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of both methyl groups and an amine group on the indane framework. This combination of features gives it distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
(1R)-4,6-dimethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15N/c1-7-5-8(2)9-3-4-11(12)10(9)6-7/h5-6,11H,3-4,12H2,1-2H3/t11-/m1/s1 |
InChI 键 |
LIIJQXYTPNFSHG-LLVKDONJSA-N |
手性 SMILES |
CC1=CC(=C2CC[C@H](C2=C1)N)C |
规范 SMILES |
CC1=CC(=C2CCC(C2=C1)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15222787.png)
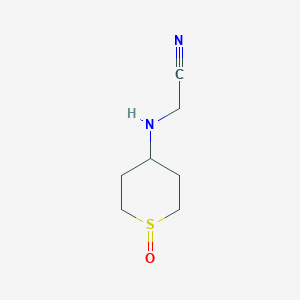
![Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15222793.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
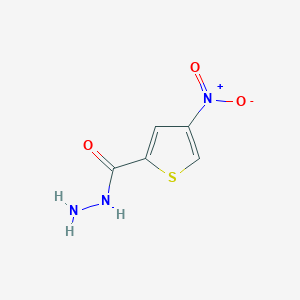
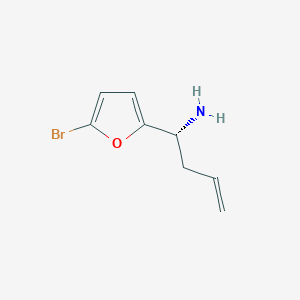
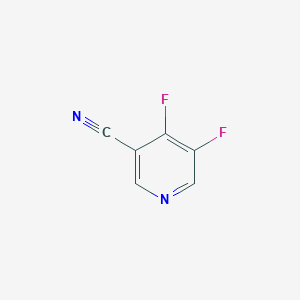
![tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
